molecular formula C24H20O4 B2582058 4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate CAS No. 331460-80-1

4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate

Cat. No. B2582058
CAS RN: 331460-80-1
M. Wt: 372.42
InChI Key: JSIKDFMPYNBMDC-CXUHLZMHSA-N
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Description

“4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate” is a chemical compound with the molecular formula C24H20O4 . It is also known by its synonyms “4-[3-(4-METHOXYPHENYL)-3-OXO-1-PROPENYL]PHENYL 2-PHENYLACETATE” and "4-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl 2-phenylacetate" .


Molecular Structure Analysis

The molecular structure of this compound consists of 24 carbon atoms, 20 hydrogen atoms, and 4 oxygen atoms . The molecular weight is 372.41 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s structural features make it a promising candidate for drug discovery. Researchers have investigated its potential as an antiviral, antibacterial, and anticancer agent. Its triazole moiety has been associated with anti-HIV and antitubercular activities . Further studies are needed to optimize its pharmacokinetics and bioavailability.

Catalysis and Organic Synthesis

Ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride , have been employed as catalysts for the synthesis of organic compounds. Notably, this methodology facilitated the preparation of 4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate through a Michael addition of N-heterocycles to chalcones. The green metrics of both synthetic reactions (chalcone preparation and triazole Michael addition) are favorable .

Fungicides and Herbicides

Triazolylpropiophenones, including derivatives of our compound, have demonstrated efficacy in fungicide, bactericide, and herbicide formulations. Their unique structure contributes to their bioactivity .

Computational Studies

In silico approaches, such as molecular docking and MD simulations, can predict the compound’s interactions with target proteins. These computational tools aid in understanding its anticancer activity and guide further experimental investigations .

properties

IUPAC Name

[4-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O4/c1-27-21-14-10-20(11-15-21)23(25)16-9-18-7-12-22(13-8-18)28-24(26)17-19-5-3-2-4-6-19/h2-16H,17H2,1H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIKDFMPYNBMDC-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate

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